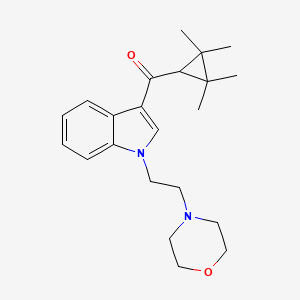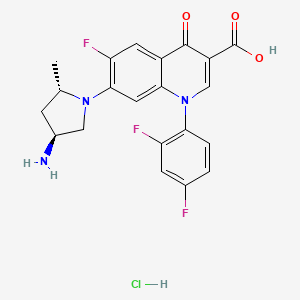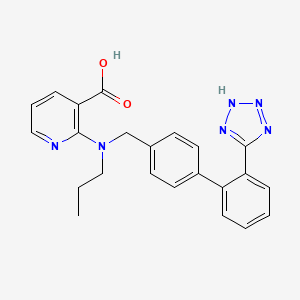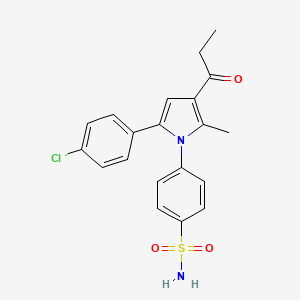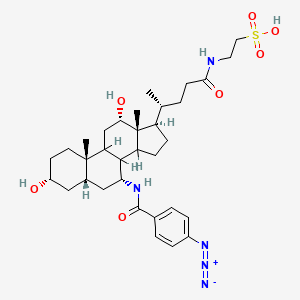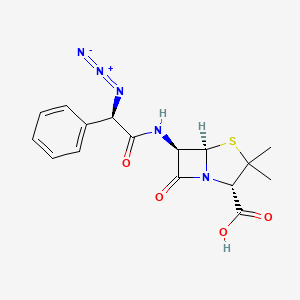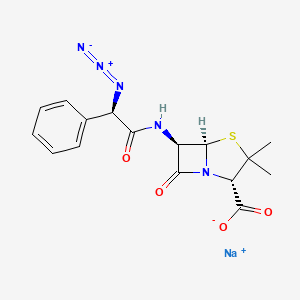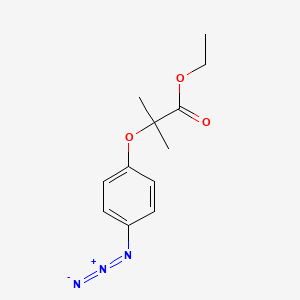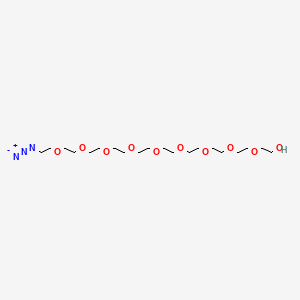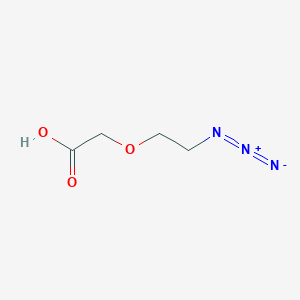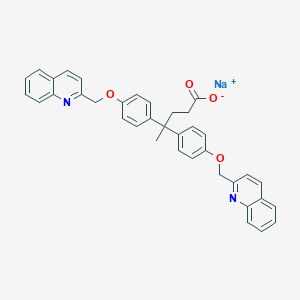
4,4-Bis(4-(2-quinolylmethoxy)phenyl)pentanoic acid sodium salt
Overview
Description
ABT-080, also known as VML-530, is a leukotriene synthesis inhibitor potentially for treatment of asthma.
Scientific Research Applications
Inhibition of Leukotriene Biosynthesis
4,4-Bis(4-(2-quinolylmethoxy)phenyl)pentanoic acid sodium salt has been explored for its potential in inhibiting leukotriene biosynthesis. This compound, also referred to as ABT-080, was synthesized from diphenolic acid and showed significant inhibitory effects on leukotriene formation in human neutrophils and mouse macrophages. It demonstrates selectivity in inhibiting leukotriene C4 over prostaglandin E2 and has shown pharmacological efficacy in models of airway constriction and inflammation. The compound acts at the stage of 5-lipoxygenase biosynthesis, potentially as a FLAP inhibitor, indicating its utility in respiratory and inflammatory disorders (Kolasa et al., 2000).
Radiopaque Compound for X-ray Imaging
A derivative of 4,4-bis(4-(2-quinolylmethoxy)phenyl)pentanoic acid, specifically 4,4-bis(4-hydroxy-3,5-diiodophenyl)pentanoic acid, has been synthesized and identified as a potential radiopaque compound for X-ray imaging applications. This compound exhibited substantial radiopacity and was non-cytotoxic to fibroblast cells, suggesting its potential for clinical use in X-ray imaging (Gopan et al., 2021).
Bioremediation of Environmental Pollutants
The related compound, bisphenol A, which shares structural similarities with 4,4-bis(4-(2-quinolylmethoxy)phenyl)pentanoic acid, has been studied for its bioremediation potential. The use of enzymes like laccase in reverse micelles systems has been effective in degrading bisphenol A, a known environmental pollutant. This research provides insights into the potential use of similar compounds in environmental remediation processes (Chhaya & Gupte, 2013).
properties
CAS RN |
189498-56-4 |
|---|---|
Product Name |
4,4-Bis(4-(2-quinolylmethoxy)phenyl)pentanoic acid sodium salt |
Molecular Formula |
C37H31N2NaO4 |
Molecular Weight |
590.6 g/mol |
IUPAC Name |
sodium;4,4-bis[4-(quinolin-2-ylmethoxy)phenyl]pentanoate |
InChI |
InChI=1S/C37H32N2O4.Na/c1-37(23-22-36(40)41,28-12-18-32(19-13-28)42-24-30-16-10-26-6-2-4-8-34(26)38-30)29-14-20-33(21-15-29)43-25-31-17-11-27-7-3-5-9-35(27)39-31;/h2-21H,22-25H2,1H3,(H,40,41);/q;+1/p-1 |
InChI Key |
IQIPMOPRODKMFM-UHFFFAOYSA-M |
Isomeric SMILES |
CC(CCC(=O)[O-])(C1=CC=C(C=C1)OCC2=NC3=CC=CC=C3C=C2)C4=CC=C(C=C4)OCC5=NC6=CC=CC=C6C=C5.[Na+] |
SMILES |
CC(CCC(=O)[O-])(C1=CC=C(C=C1)OCC2=NC3=CC=CC=C3C=C2)C4=CC=C(C=C4)OCC5=NC6=CC=CC=C6C=C5.[Na+] |
Canonical SMILES |
CC(CCC(=O)[O-])(C1=CC=C(C=C1)OCC2=NC3=CC=CC=C3C=C2)C4=CC=C(C=C4)OCC5=NC6=CC=CC=C6C=C5.[Na+] |
Appearance |
Solid powder |
Purity |
>98% (or refer to the Certificate of Analysis) |
shelf_life |
>2 years if stored properly |
solubility |
Soluble in DMSO |
storage |
Dry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years). |
synonyms |
ABT-080; ABT080; ABT 080; VML-530; VML530; VML 530 |
Origin of Product |
United States |
Synthesis routes and methods
Procedure details






Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

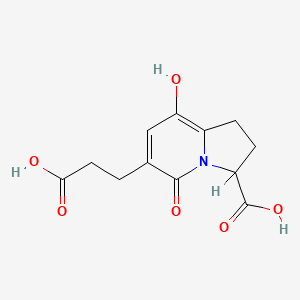
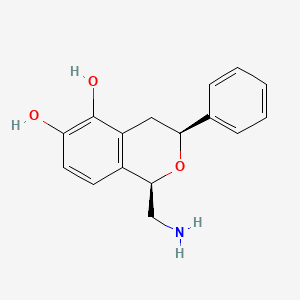
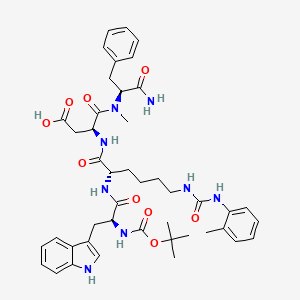
![N-{1-Benzyl-(2R,3R)-2,3-dihydroxy-4-[3-methyl-2-(3-methyl-3-pyridin-2-ylmethyl-ureido)-butyrylamino]-5-phenyl-pentyl}-3-methyl-2-(3-methyl-3-pyridin-2-ylmethyl-ureido)-butyramide](/img/structure/B1666409.png)
